molecular formula C25H23BrN2O6S B11111794 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11111794
M. Wt: 559.4 g/mol
InChI Key: PBYOFZGBNQAXAT-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a morpholinylsulfonyl group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the bromination of phenyl carbonyl compounds, followed by the introduction of the morpholinylsulfonyl group through sulfonation reactions. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Techniques such as crystallization and chromatography are employed to purify the final product, ensuring it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenyl oxides.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

Scientific Research Applications

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinylsulfonyl group can enhance solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl benzoate: Lacks the morpholinylsulfonyl group, resulting in different solubility and reactivity.

    Morpholinylsulfonyl benzoate: Does not contain the bromophenyl group, affecting its binding properties and biological activity.

    4-Methylbenzoate derivatives: Vary in their substituents, leading to differences in chemical behavior and applications.

Uniqueness

3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-methyl-3-(morpholin-4-ylsulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for innovation.

Properties

Molecular Formula

C25H23BrN2O6S

Molecular Weight

559.4 g/mol

IUPAC Name

[3-[(4-bromobenzoyl)amino]phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C25H23BrN2O6S/c1-17-5-6-19(15-23(17)35(31,32)28-11-13-33-14-12-28)25(30)34-22-4-2-3-21(16-22)27-24(29)18-7-9-20(26)10-8-18/h2-10,15-16H,11-14H2,1H3,(H,27,29)

InChI Key

PBYOFZGBNQAXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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